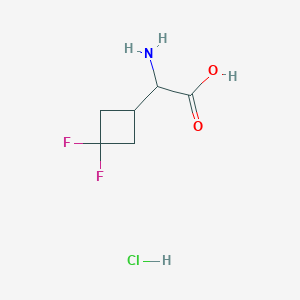

2-Amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride

Description

2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride is a synthetic organic compound featuring a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions, an amino group, and a carboxylic acid moiety, stabilized as a hydrochloride salt. This compound is utilized in pharmaceutical research, particularly in drug discovery, due to its unique stereoelectronic properties imparted by the difluorocyclobutyl group . Its CAS registry number is listed as 3D-GPD67283 in commercial catalogs, though discrepancies in CAS identifiers across sources (e.g., 1937-19-5 in ) highlight the need for verification in procurement .

Properties

IUPAC Name |

2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-3(2-6)4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEJKUPAXINKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring is formed through a cyclization reaction involving appropriate precursors.

Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Amination and Acetic Acid Formation:

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyclobutyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

Synthesis and Production

The synthesis of 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid typically involves the reaction of 3,3-difluorocyclobutanone with glycine or its derivatives under controlled conditions. This process often utilizes suitable catalysts and solvents to optimize yield and purity. In industrial settings, large-scale production may employ continuous flow reactors to enhance efficiency and safety during synthesis.

Chemistry

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of fluorinated groups into various chemical frameworks, which can enhance the stability and reactivity of the resulting compounds.

Medicinal Chemistry

Research is ongoing to explore the therapeutic potential of 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid. It has been investigated for its role as a precursor in drug development, particularly in the design of enzyme inhibitors or modulators that can influence specific biochemical pathways. The difluorocyclobutyl moiety may enhance binding affinity to molecular targets, making it a candidate for further pharmacological studies.

Biological Studies

The compound has shown promise in biological applications due to its potential interactions with biomolecules. Studies suggest that it may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The unique structural features of this compound contribute to its ability to interact with specific enzymes and receptors.

Industrial Applications

In industry, 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid is utilized in the production of specialty chemicals and advanced materials. Its distinct chemical properties make it suitable for applications requiring specific functionalities, such as enhanced stability or reactivity.

Case Study 1: Enzyme Inhibition

Research conducted on the enzyme inhibition properties of 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid demonstrated its potential effectiveness against specific targets involved in metabolic pathways. The difluorocyclobutyl group was found to enhance binding affinity compared to non-fluorinated analogs.

Case Study 2: Drug Development

In a recent study focused on drug development, this compound was synthesized as part of a series aimed at developing new therapeutic agents for metabolic disorders. Preliminary results indicated promising biological activity, warranting further investigation into its pharmacokinetic properties and mechanism of action.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogs

Biological Activity

2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride, also known by its CAS number 2231665-48-6, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (R)-2-amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride

- Molecular Formula : C6H10ClF2NO2

- Molecular Weight : 201.6 g/mol

- Purity : 97% .

Biological Activity Overview

The biological activity of 2-amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride has been investigated in various contexts, particularly focusing on its potential as an analgesic and anti-inflammatory agent.

Research indicates that the compound may interact with several biological targets:

- Dihydrofolate reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair; inhibition can lead to antimicrobial effects.

- Kappa opioid receptor (KOR) : Modulation of this receptor may contribute to the analgesic properties.

- Cyclooxygenase-2 (COX-2) : Inhibition of COX-2 is associated with anti-inflammatory effects .

Study on Analgesic and Anti-inflammatory Effects

A recent study evaluated the analgesic and anti-inflammatory properties of various compounds including 2-amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride. The findings are summarized in the table below:

| Compound | Analgesic Effect (%) | Anti-inflammatory Effect (%) | Target |

|---|---|---|---|

| 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride | 56.52 (20 mg/kg) | 68.15 (early phase) | KOR, COX-2 |

| Diclofenac Sodium | 76.09 | 73.54 | COX-2 |

| Ibuprofen | - | 74.68 | COX-2 |

This study demonstrated that while the compound was less effective than standard analgesics like diclofenac sodium, it still exhibited significant activity .

Antimicrobial Activity

Another aspect of research focused on the antimicrobial properties of this compound. It was found to have notable zones of inhibition against both Gram-positive and Gram-negative bacteria when tested using the disc diffusion method. This suggests potential applications in treating bacterial infections .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 2-amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride is crucial for assessing its therapeutic potential. Studies indicate that the compound has a favorable ADME/T profile (Absorption, Distribution, Metabolism, Excretion/Toxicity), which is essential for drug development .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride?

The synthesis typically involves coupling a 3,3-difluorocyclobutyl precursor with a glycine derivative. For example:

- Step 1 : Preparation of the cyclobutyl intermediate, such as 3,3-difluorocyclobutan-1-amine hydrochloride, via fluorination of cyclobutane derivatives using agents like DAST (diethylaminosulfur trifluoride) .

- Step 2 : Protection of the amino group (e.g., Fmoc or Boc protection) to prevent side reactions during coupling. Evidence of Fmoc-protected analogs suggests this is critical for regioselectivity .

- Step 3 : Coupling with a glycine backbone using reagents like EDC/HOBt or HATU under anhydrous conditions .

- Step 4 : Deprotection and salt formation with HCl to yield the hydrochloride salt .

Q. How is the compound characterized to confirm its structural integrity?

Key analytical methods include:

- NMR spectroscopy : To verify the cyclobutyl ring geometry (e.g., NMR for fluorinated groups) and amino acid backbone .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and purity .

- HPLC : Reverse-phase HPLC with UV detection ensures >95% purity, as seen in similar hydrochloride salts .

Q. What solubility and stability considerations are critical for handling this compound?

- Solubility : The hydrochloride salt enhances water solubility, making it suitable for aqueous buffers (e.g., PBS or TBS). However, solubility in organic solvents like DMSO or methanol should be tested empirically .

- Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis of the difluorocyclobutyl group. Stability under physiological pH (7.4) should be monitored via LC-MS .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what methods resolve racemic mixtures?

- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers, as demonstrated for structurally related amino acid derivatives .

- Asymmetric synthesis : Employ chiral catalysts (e.g., Evans oxazolidinones) during cyclobutane formation or glycine coupling to favor the desired stereoisomer .

Q. What challenges arise when scaling up synthesis, and how are they addressed?

- Fluorination side reactions : Scalable fluorination methods (e.g., continuous flow reactors) minimize decomposition of sensitive intermediates .

- Purification : Column chromatography may be impractical at scale; alternatives include crystallization optimization or aqueous workup protocols .

- Safety : Handling HF byproducts requires specialized equipment (e.g., fluoropolymer-lined reactors) .

Q. How is this compound applied in drug discovery, particularly in target validation?

- Glycine receptor modulation : Its structural similarity to glycine allows testing as a competitive inhibitor in neurological targets (e.g., NMDA receptors) .

- Prodrug development : The hydrochloride salt improves bioavailability for in vivo studies, as seen with related fluorinated amino acids .

Q. What analytical methods are used to study metabolic stability in vitro?

- Liver microsome assays : Incubate with human/rat liver microsomes and quantify degradation via LC-MS/MS. Co-administer NADPH to assess cytochrome P450-mediated metabolism .

- Plasma stability tests : Monitor compound integrity in plasma over 24 hours using isotopically labeled internal standards .

Q. How do structural modifications (e.g., fluorination) impact biological activity?

- Fluorine effects : The 3,3-difluorocyclobutyl group enhances metabolic stability and lipophilicity, as observed in SAR studies of similar compounds .

- Comparative studies : Replace the difluorocyclobutyl group with non-fluorinated analogs (e.g., cyclopropyl or cyclohexyl) to evaluate fluorine-specific contributions to target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.